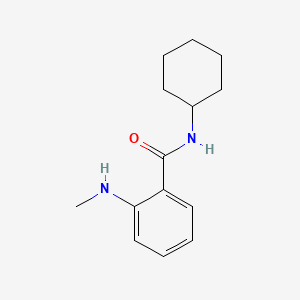![molecular formula C20H34Cl4Ru2-2 B3131026 Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV) CAS No. 34801-97-3](/img/structure/B3131026.png)
Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV) is a complex organoruthenium compound with the molecular formula C20H32Cl4Ru2[_{{{CITATION{{{_1{Dichlorobis(mu-chloro)bis(1,2,3,6,7,8-η)-2,7-dimethyl-2,6 ... - VWR
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of ruthenium chloride with appropriate organic ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with rigorous control of temperature, pressure, and reactant concentrations. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and metalloenzyme functions.
Industry: In the industrial sector, it is utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The ruthenium centers in the compound can coordinate with various biomolecules, leading to specific biological activities.
Vergleich Mit ähnlichen Verbindungen
Tris(triphenylphosphine)ruthenium(II) dichloride
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)
Uniqueness: Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV) is unique due to its specific ligand structure and the presence of two ruthenium atoms, which contribute to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
34801-97-3 |
|---|---|
Molekularformel |
C20H34Cl4Ru2-2 |
Molekulargewicht |
618.4 g/mol |
IUPAC-Name |
chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethanidylocta-2,6-diene |
InChI |
InChI=1S/2C10H16.4ClH.2Ru/c2*1-9(2)7-5-6-8-10(3)4;;;;;;/h2*7-8H,1,3,5-6H2,2,4H3;4*1H;;/q2*-2;;;;;2*+2/p-2 |
InChI-Schlüssel |
FXCVKILDWMHTRK-UHFFFAOYSA-L |
SMILES |
CC(=CCCC=C(C)[CH2-])[CH2-].CC(=CCCC=C(C)[CH2-])[CH2-].[ClH+][Ru-]([ClH+])Cl.Cl[Ru+] |
Isomerische SMILES |
C/C(=C\CC/C=C(/[CH2-])\C)/[CH2-].C/C(=C/CC/C=C(\[CH2-])/C)/[CH2-].[ClH+][Ru-](Cl)[ClH+].Cl[Ru+] |
Kanonische SMILES |
CC(=CCCC=C(C)[CH2-])[CH2-].CC(=CCCC=C(C)[CH2-])[CH2-].[ClH+][Ru-]([ClH+])Cl.Cl[Ru+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methylbenzenesulfonyl)-1-[(pyridin-3-yl)methyl]urea](/img/structure/B3130957.png)




![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3130995.png)





